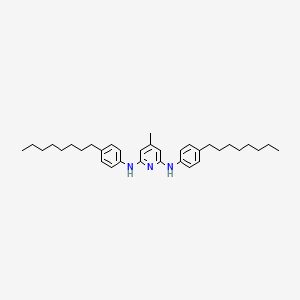
4-Methyl-N~2~,N~6~-bis(4-octylphenyl)pyridine-2,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-N~2~,N~6~-bis(4-octylphenyl)pyridine-2,6-diamine is a chemical compound with the molecular formula C34H49N3 and a molecular weight of 499.77 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with methyl and octylphenyl groups. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 4-Methyl-N~2~,N~6~-bis(4-octylphenyl)pyridine-2,6-diamine involves several steps. One common method includes the reaction of 4-octylphenylamine with 4-methyl-2,6-dichloropyridine under specific conditions . The reaction typically requires a solvent such as toluene and a base like potassium carbonate. The mixture is heated to reflux for several hours to ensure complete reaction. Industrial production methods may involve continuous-flow synthesis techniques to enhance yield and efficiency .
Analyse Des Réactions Chimiques
4-Methyl-N~2~,N~6~-bis(4-octylphenyl)pyridine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho to the nitrogen atoms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyridines and amines .
Applications De Recherche Scientifique
4-Methyl-N~2~,N~6~-bis(4-octylphenyl)pyridine-2,6-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of advanced materials, including high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-Methyl-N~2~,N~6~-bis(4-octylphenyl)pyridine-2,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4-Methyl-N~2~,N~6~-bis(4-octylphenyl)pyridine-2,6-diamine can be compared with similar compounds such as:
2,6-Di-tert-butyl-4-methylpyridine: This compound has a similar pyridine core but different substituents, leading to distinct chemical properties and applications.
N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: Another related compound with different functional groups, used in polymer chemistry.
Propriétés
Numéro CAS |
469898-07-5 |
|---|---|
Formule moléculaire |
C34H49N3 |
Poids moléculaire |
499.8 g/mol |
Nom IUPAC |
4-methyl-2-N,6-N-bis(4-octylphenyl)pyridine-2,6-diamine |
InChI |
InChI=1S/C34H49N3/c1-4-6-8-10-12-14-16-29-18-22-31(23-19-29)35-33-26-28(3)27-34(37-33)36-32-24-20-30(21-25-32)17-15-13-11-9-7-5-2/h18-27H,4-17H2,1-3H3,(H2,35,36,37) |
Clé InChI |
TWNKCJFMLWDALC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC=C(C=C1)NC2=CC(=CC(=N2)NC3=CC=C(C=C3)CCCCCCCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Silane, [[5-(1,1-dimethylethyl)-2-iodophenyl]ethynyl]tris(1-methylethyl)-](/img/structure/B14240532.png)
![(4-Chloro-3-methoxyphenyl)[(4S)-5-(4-chloro-3-methoxyphenyl)-5-hydroxy-4-(2-phenylethyl)-1,3-oxazolidin-3-yl]methanone](/img/structure/B14240536.png)
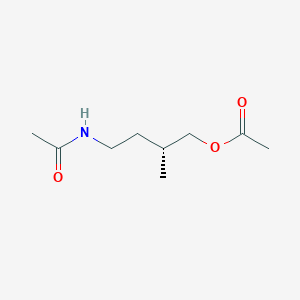
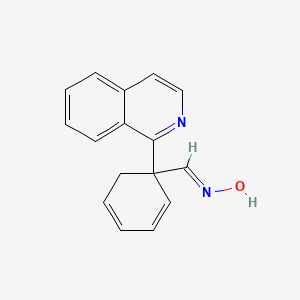
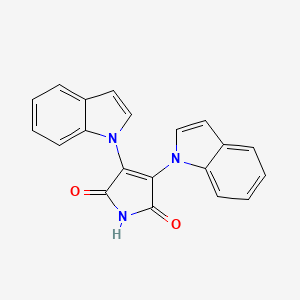
![4-[2-(4-chlorophenyl)-4-(3-phenoxyphenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B14240553.png)
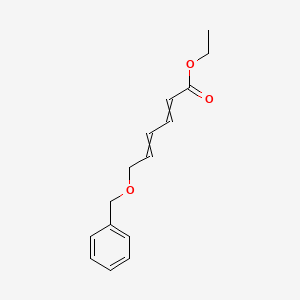
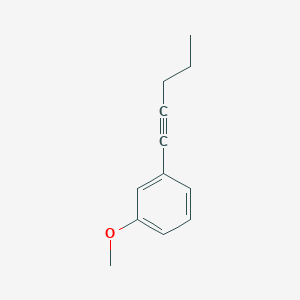
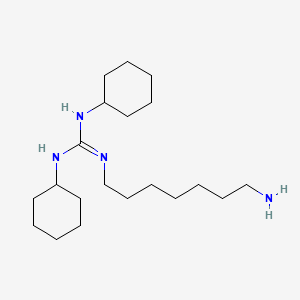
![1H-Inden-1-one, 2-[2-(dimethylamino)ethyl]-2,3-dihydro-5-methyl-](/img/structure/B14240578.png)
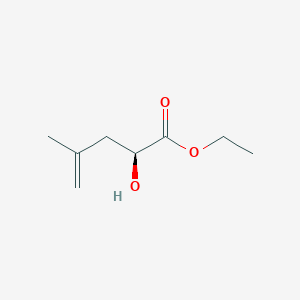
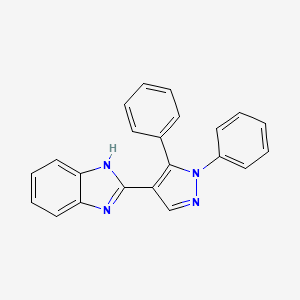
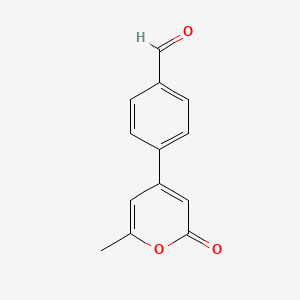
![2-([1,1'-Biphenyl]-4-yl)-1,3,2lambda~5~-oxazaphosphinan-2-one](/img/structure/B14240601.png)
